molecular formula C9H8Cl2O3 B11996264 Ethyl 3,5-dichloro-2-hydroxybenzoate

Ethyl 3,5-dichloro-2-hydroxybenzoate

Cat. No.: B11996264
M. Wt: 235.06 g/mol
InChI Key: SUGDTRDGSCWRGF-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The scientific interest in Ethyl 3,5-dichloro-2-hydroxybenzoate stems primarily from the demonstrated bioactivity of its core structure, the 3,5-dichloro-2-hydroxybenzoyl moiety. Research has established this chemical scaffold as a key component in the development of novel therapeutic agents. For instance, derivatives incorporating the (3,5-dichloro-2-hydroxyphenyl) group have been synthesized and investigated as promising scaffolds for new antimicrobial and anticancer drugs.

The precursor, 3,5-dichlorosalicylic acid, is recognized as a bioactive molecule and a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes. chemicalbook.com This inhibitory potential suggests that its ester derivatives, such as this compound, could serve as valuable leads in drug discovery programs.

Furthermore, the environmental and toxicological profiles of related isomers have been a subject of study. Comparative cytotoxicity investigations between 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, both of which are considered emerging disinfection byproducts in drinking water, have highlighted isomer-specific effects. These studies contribute to a deeper understanding of the structure-toxicity relationships of halogenated phenolic compounds in environmental and health contexts.

Overview of Halogenated Benzoate (B1203000) Esters and Their Chemical Space

This compound is a member of the broad class of chemical compounds known as halogenated benzoate esters. Benzoate esters are esters of benzoic acid and are commonly used in a wide range of applications, from pharmaceuticals to fragrances. organic-chemistry.org The addition of halogen atoms, such as chlorine, to the benzene (B151609) ring significantly modifies the molecule's properties.

Halogenation impacts the electronic nature of the aromatic ring, with chlorine atoms acting as electron-withdrawing groups. This electronic influence can enhance the biological activity of the molecule and alter its reactivity. For example, the acidity of the phenolic proton is increased, and the susceptibility of the ring to further electrophilic substitution is altered.

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. jeeadv.ac.in Methods for preparing benzoate esters often involve the direct esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst or the reaction of an alcohol with a more reactive acyl chloride. organic-chemistry.org These synthetic strategies are applicable to the production of a diverse array of halogenated benzoate esters, allowing chemists to explore this vast chemical space for new materials and bioactive compounds. The reactivity of the ester group itself allows for further chemical transformations, such as hydrolysis back to the carboxylic acid or conversion into amides through aminolysis.

Historical Context and Relevant Precursors

The direct precursor to this compound is 3,5-dichlorosalicylic acid. sigmaaldrich.comchemicalbook.comcymitquimica.com This key intermediate is typically prepared through the chlorination of salicylic (B10762653) acid. Patented processes describe the reaction of salicylic acid with chlorine gas in a solvent like glacial acetic acid or concentrated sulfuric acid to produce the dichlorinated derivative. nih.gov

The synthesis of the final ester, this compound, is achieved via a standard esterification reaction. This involves reacting 3,5-dichlorosalicylic acid with ethanol (B145695), typically under acidic conditions to catalyze the condensation reaction, resulting in the formation of the ester and water. This well-established chemical process provides a reliable route to the title compound from its readily accessible precursors. The availability of these precursors and the straightforward nature of the esterification have made this compound an accessible target for chemical synthesis and subsequent research applications. organic-chemistry.orgjeeadv.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGDTRDGSCWRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Organic Chemistry of Ethyl 3,5 Dichloro 2 Hydroxybenzoate

Established Synthetic Pathways for the Ethyl Ester Scaffold

The synthesis of Ethyl 3,5-dichloro-2-hydroxybenzoate typically involves two key transformations: the formation of the ethyl ester and the dichlorination of the aromatic ring. These can be performed in different orders, but the direct esterification of the pre-halogenated precursor, 3,5-dichlorosalicylic acid, is a common approach.

Esterification Reactions: Classical and Modern Approaches (e.g., Fischer Esterification)

The Fischer-Speier esterification is a classical and widely used method for converting carboxylic acids to esters. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid (3,5-dichlorosalicylic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgyoutube.com

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. libretexts.orgmasterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. libretexts.orgmasterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester. libretexts.org

To favor the formation of the ester product, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Chatelier's principle. libretexts.orgmasterorganicchemistry.com While effective, this method can sometimes be slow and require high temperatures.

Modern approaches to esterification that can also be applied include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, which avoids the production of water. organic-chemistry.org

Halogenation Strategies for Aromatic Ring Functionalization (e.g., via sulfuryl chloride for related isomers)

The introduction of chlorine atoms onto the salicylic (B10762653) acid backbone is a critical step. The hydroxyl group of salicylic acid is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. vedantu.com This interplay directs incoming electrophiles.

Direct chlorination of salicylic acid can lead to a mixture of products. For instance, the reaction of salicylic acid with bromine water results in the formation of tribromophenol through both substitution and decarboxylation. vedantu.com To achieve selective dichlorination at the 3 and 5 positions, it is often more practical to start with a precursor that already contains the desired substitution pattern or to employ specific halogenating agents and conditions.

While the direct chlorination of salicylic acid to yield the 3,5-dichloro isomer can be challenging, related halogenation strategies provide insight. For example, a process for preparing 3,6-dichloro-2-hydroxybenzoic acid has been developed. semanticscholar.org Furthermore, processes for preparing 5-bromo-3,6-dichlorosalicylic acid have been described starting from salicylic acid, involving bromination followed by chlorination. google.com These multistep procedures highlight the need for controlled reaction conditions to achieve specific isomers.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is 3,5-dichlorosalicylic acid. sigmaaldrich.com

Synthesis of 3,5-Dichlorosalicylic Acid and Related Intermediates (e.g., Klobe-Schmitt reaction)

The Kolbe-Schmitt reaction is a fundamental process for the synthesis of salicylic acids. wikipedia.orgbyjus.com It involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgbyjus.com The reaction typically proceeds by treating phenol (B47542) with a strong base like sodium hydroxide (B78521) to form the sodium phenoxide, which is then reacted with CO2. wikipedia.org Subsequent acidification yields salicylic acid. wikipedia.orgbyjus.com

To synthesize 3,5-dichlorosalicylic acid, one would ideally start with 2,4-dichlorophenol. The reaction of sodium 2,4-dichlorophenoxide with carbon dioxide would be expected to yield 3,5-dichlorosalicylic acid. The regiochemistry of the Kolbe-Schmitt reaction can be influenced by factors such as the choice of alkali metal and reaction temperature. wikipedia.org For instance, using potassium hydroxide can favor the formation of the para-hydroxybenzoic acid isomer. wikipedia.orgbyjus.com

Theoretical studies using density functional theory (DFT) on the Kolbe-Schmitt reaction for the synthesis of 3,6-dichloro salicylic acid from 2,5-dichloro phenoxide have shown that the reaction proceeds through the formation of transition states and intermediates. researchgate.net The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring increases the activation energy for the electrophilic attack by CO2 compared to unsubstituted phenol. epa.gov

Selective Functionalization of Phenolic Hydroxyl and Carboxylic Acid Moieties

When both a phenolic hydroxyl and a carboxylic acid group are present, their differential reactivity can be exploited for selective functionalization. The carboxylic acid can be readily converted to an ester, as discussed in the Fischer esterification section. The phenolic hydroxyl group can undergo reactions such as etherification or acylation.

For the synthesis of this compound, the primary goal is the esterification of the carboxylic acid while leaving the phenolic hydroxyl group intact. The acidic conditions of the Fischer esterification are generally compatible with the free hydroxyl group, making it a straightforward approach. However, if other transformations are desired at the hydroxyl position, it may need to be protected.

Advanced Synthetic Techniques and Reaction Optimization

Optimizing the synthesis of this compound involves considering factors that can improve yield, reduce reaction times, and simplify purification.

For the esterification step, optimization can involve adjusting the catalyst, temperature, and reaction duration. whiterose.ac.uk Studies on the alkylation of salicylic acid have explored the effects of these parameters on yield and product distribution. whiterose.ac.uk For the Kolbe-Schmitt reaction, parameters such as temperature, pressure, reaction time, and the ratio of catalyst to the carboxylating agent have been studied to optimize the yield of dichlorinated salicylic acid derivatives. researchgate.net For example, in the synthesis of 3,6-dichloro salicylic acid, optimal conditions were found to be a temperature of 160°C and a CO2 pressure of 10 atm, which resulted in a high yield of the target product. researchgate.net

The use of advanced synthetic techniques can also be beneficial. For instance, microwave-assisted synthesis can often accelerate reaction rates and improve yields in esterification reactions. Flow chemistry setups can allow for precise control over reaction parameters and facilitate continuous production.

Table of Reaction Parameters for Dichlorinated Salicylic Acid Synthesis

ParameterConditionEffect on Yield
Temperature160°COptimized for high yield (e.g., 80% for 3,6-DCSA) researchgate.net
Pressure (CO2)10 atmOptimized for high yield (e.g., 80% for 3,6-DCSA) researchgate.net
Catalyst Ratio[K2CO3]:[SEC] = 0.07:1Optimized for high yield (e.g., 80% for 3,6-DCSA) researchgate.net

Note: Data is for the synthesis of 3,6-dichloro salicylic acid (3,6-DCSA) from 2,5-dichloro phenoxide (SEC) and may serve as a reference for optimizing related syntheses. researchgate.net

Catalytic Systems in Ester Synthesis and Halogenation

The primary route to this compound involves the esterification of 3,5-dichlorosalicylic acid with ethanol (B145695). This transformation is typically achieved through Fischer esterification, a classic acid-catalyzed equilibrium process. masterorganicchemistry.comathabascau.ca Common catalysts for this reaction include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). operachem.comresearchgate.net Boric acid has also been reported as a milder catalyst for the esterification of salicylic acid. acs.orgphillysim.org The mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by ethanol. masterorganicchemistry.com

Alternatively, the synthesis can proceed via the halogenation of a pre-formed ethyl salicylate (B1505791). This electrophilic aromatic substitution reaction requires a catalyst to activate the halogen. semanticscholar.org For chlorination, Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically employed to polarize the Cl-Cl bond, generating a potent electrophile. diva-portal.org Indole-catalyzed halogenation has also been reported as an environmentally benign method for the position-selective halogenation of some aromatic compounds. rsc.org

In some synthetic approaches, more advanced catalytic systems are utilized. For instance, zirconium-based catalysts have been shown to be effective for esterification reactions, offering moisture tolerance which can be an advantage over traditional Brønsted acids. wikipedia.org For transesterification processes, which involve the conversion of another ester of 3,5-dichlorosalicylic acid to the ethyl ester, tin-based or titanium-based catalysts are often employed. google.comepo.org

Reaction Condition Optimization for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. In the context of Fischer esterification, several factors are key. Since the reaction is an equilibrium, Le Châtelier's principle is applied to drive the reaction towards the product. athabascau.ca This is commonly achieved in two ways:

Using an excess of one reactant : Typically, ethanol is used in large excess, often serving as the solvent for the reaction. This high concentration of the alcohol shifts the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.comresearchgate.net

Removal of water : The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. operachem.com

Reaction temperature and time are also critical parameters. The esterification is generally conducted at reflux to increase the reaction rate. operachem.com For the esterification of salicylic acid, refluxing for several hours is common, with yields improving with longer reaction times up to a certain point. acs.org For instance, in the synthesis of related esters from palm fatty acid distillate, optimization studies have shown that parameters such as catalyst concentration (up to 5%), reaction time (e.g., 6 hours), and temperature (e.g., 150 °C) significantly impact the yield. gychbjb.com A study on the preparation of ethyl salicylate using sodium hydrogen sulfate (B86663) as a catalyst found optimal conditions to be a 10:1 molar ratio of alcohol to salicylic acid, a reaction time of 6 hours, and a temperature of 75-85 °C, achieving yields between 80.1% and 88.2%. gychbjb.com

The table below summarizes key parameters and their effects on the synthesis of esters via Fischer esterification, which are applicable to the synthesis of this compound.

ParameterTypical ConditionRationale
Catalyst H₂SO₄, p-TsOH, Boric AcidTo protonate the carboxylic acid and increase its electrophilicity. masterorganicchemistry.com
Reactant Ratio Excess ethanolTo shift the equilibrium towards the product side. masterorganicchemistry.com
Temperature RefluxTo increase the reaction rate. operachem.com
Water Removal Azeotropic distillation (Dean-Stark)To prevent the reverse (hydrolysis) reaction and drive the equilibrium forward. operachem.com
Reaction Time Several hoursTo allow the reaction to reach completion or optimal equilibrium. acs.org

Derivatization Strategies and Subsequent Chemical Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules through various chemical transformations.

Ester Modifications and Transesterification Reactions

The ethyl ester group can be modified through several reactions. One common transformation is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol or a phenol in the presence of a suitable catalyst. google.com This is particularly useful for creating a library of different ester derivatives. Catalysts for transesterification of salicylates include tin-based and titanium-based compounds. google.comepo.org The reaction conditions, such as temperature and the removal of the ethanol byproduct, are controlled to drive the reaction to completion.

Aromatic Ring Functionalization via Electrophilic Aromatic Substitution

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). diva-portal.org The directing effects of the existing substituents—the hydroxyl (-OH), the ester (-COOEt), and the two chlorine atoms (-Cl)—must be considered. The hydroxyl group is a strong activating group and an ortho-, para-director. The ester group is a deactivating group and a meta-director. The chlorine atoms are deactivating but ortho-, para-directing.

Given the positions of the current substituents, the hydroxyl group strongly activates the positions ortho and para to it (positions 4 and 6). The ester group directs incoming electrophiles to the meta position (position 5, which is already chlorinated). The chlorine atoms direct to their ortho and para positions. The most activated position on the ring for further electrophilic attack would be position 4, which is para to the strongly activating hydroxyl group and ortho to a chlorine atom. Therefore, reactions like nitration (using nitric acid and sulfuric acid) or further halogenation would be expected to occur at this position. semanticscholar.orgnih.gov

Side Chain Elaboration and Carbon-Carbon Coupling Reactions (e.g., with pyrrole)

The chlorine atoms on the aromatic ring provide handles for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura or Heck cross-coupling reactions. wikipedia.orgyoutube.com These palladium-catalyzed reactions are powerful tools for creating new C-C bonds.

For instance, a Suzuki coupling could be used to couple the aryl chloride with a pyrrole (B145914) derivative, such as N-Boc-2-pyrroleboronic acid. youtube.com While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable palladium catalysts and ligands can facilitate this transformation. The reaction typically involves a palladium source (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent like dimethoxyethane. youtube.com A successful Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been demonstrated, showcasing the feasibility of coupling dichlorinated heterocycles. researchgate.net

The Heck reaction, which couples an aryl halide with an alkene, is another possibility for side-chain elaboration. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a variety of vinyl groups onto the aromatic ring.

A study detailing the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives provides a relevant example of building a heterocyclic structure onto the dichlorinated phenolic ring, albeit through a different synthetic route involving initial synthesis of a pyrrolidine (B122466) carboxylic acid which is then chlorinated. nih.gov

Protective Group Chemistry Applied to the Hydroxyl Functionality (e.g., O-protection)

The reactive hydroxyl group on this compound may need to be protected during certain synthetic steps to prevent it from interfering with the desired reaction. google.com A variety of protecting groups for alcohols are available.

Common choices include the formation of ethers, such as benzyl (B1604629) (Bn) ethers, or silyl (B83357) ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldiphenylsilyl (TBDPS) ethers. epo.orgnih.gov

Silyl ethers are readily formed by reacting the alcohol with the corresponding silyl chloride (e.g., TMSCl, TBDPSCl) in the presence of a base like triethylamine (B128534) or imidazole. They are generally stable to a wide range of non-acidic conditions and can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. libretexts.org

Benzyl ethers are formed using a base (like NaH) and benzyl bromide. They are robust to many reaction conditions and are typically removed by catalytic hydrogenolysis. epo.org

The choice of protecting group depends on the specific reaction conditions that it needs to withstand and the conditions required for its subsequent removal. nih.gov

The table below provides an overview of common protecting groups for the hydroxyl functionality.

Protecting GroupAbbreviationProtection ReagentsDeprotection Conditions
Trimethylsilyl ether TMSTMSCl, Et₃N or ImidazoleMild acid, TBAF
tert-Butyldiphenylsilyl ether TBDPSTBDPSCl, ImidazoleAcid, TBAF
Benzyl ether BnNaH, BnBrH₂, Pd/C (Hydrogenolysis)
Acetyl AcAc₂O, PyridineAcid or Base Hydrolysis

Reduction Chemistry of the Ester Group (e.g., Bouveault-Blanc reduction)

The transformation of the ester functionality in this compound to a primary alcohol, yielding (3,5-dichloro-2-hydroxyphenyl)methanol, represents a fundamental reduction in organic synthesis. Historically, the Bouveault-Blanc reduction has been a notable method for achieving such conversions. alfa-chemistry.comwikipedia.org This section will delve into the mechanistic details of the Bouveault-Blanc reduction and its applicability to this compound, while also considering more contemporary and chemoselective alternatives.

The Bouveault-Blanc reduction, first reported in 1903, utilizes metallic sodium in the presence of an absolute alcohol, typically ethanol, to reduce esters to primary alcohols. wikipedia.orgyoutube.com The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. This process, which requires four equivalents of sodium per ester molecule, ultimately leads to the formation of the corresponding primary alcohol upon workup. quora.com

However, the application of the Bouveault-Blanc reduction to this compound is fraught with challenges, primarily due to the presence of the acidic phenolic hydroxyl group. This hydroxyl group will readily react with the sodium metal, consuming the reducing agent in an acid-base reaction. This side reaction not only necessitates the use of excess sodium but can also lead to the formation of the sodium phenoxide, which may complicate the desired reduction of the ester.

Furthermore, the vigorous reaction conditions and the inherent risks associated with handling large quantities of sodium metal have led to the Bouveault-Blanc reduction being largely superseded by modern hydride-based reducing agents. alfa-chemistry.comwikipedia.org These modern reagents offer greater selectivity and milder reaction conditions.

Contemporary methods for the reduction of esters, particularly those with sensitive functional groups like this compound, favor the use of complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. doubtnut.com However, its high reactivity can sometimes lead to the reduction of other functional groups.

A milder alternative is sodium borohydride (B1222165) (NaBH₄). While generally not reactive enough to reduce esters on its own, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvent systems like a mixture of tetrahydrofuran (B95107) and methanol. The development of chemoselective reagents and techniques allows for the targeted reduction of one functional group in the presence of others, which is a key consideration for a molecule with multiple reactive sites like this compound. youtube.comjst.go.jp

The following table provides a comparative overview of the conditions for the Bouveault-Blanc reduction of a generic ester and a modern approach for the reduction of an aromatic ester.

Reaction NameSubstrateReagents and ConditionsProductYieldReference
Bouveault-Blanc Reduction Generic Ester (e.g., Ethyl oleate)Sodium, absolute ethanolPrimary Alcohol (e.g., Oleyl alcohol)Good wikipedia.org
Hydride Reduction Aromatic Ester (e.g., Methylbenzoate)Lithium aluminum hydride (LiAlH₄)Benzyl alcoholHigh doubtnut.com

Given the challenges associated with the Bouveault-Blanc reduction for a substrate containing a phenolic hydroxyl group, modern synthetic strategies would likely involve either the protection of the hydroxyl group prior to reduction or the use of a highly chemoselective reducing agent to achieve the desired transformation of this compound to (3,5-dichloro-2-hydroxyphenyl)methanol.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3,5 Dichloro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of protons and carbons can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Acquisition and Interpretation

The ¹H NMR spectrum of ethyl 3,5-dichloro-2-hydroxybenzoate provides critical information about the number and electronic environment of the protons in the molecule. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).

The interpretation of the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The aromatic region is expected to show two doublets, representing the two protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants are dictated by the substitution pattern. The ethyl group gives rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.5 - 7.8Doublet~ 2.5
Aromatic-H7.2 - 7.4Doublet~ 2.5
-OCH₂CH₃4.3 - 4.5Quartet~ 7.1
-OCH₂CH₃1.3 - 1.5Triplet~ 7.1
-OH11.0 - 12.0 (variable)Singlet (broad)N/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Acquisition and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The spectrum for this compound would display signals for each of the nine carbon atoms.

The interpretation involves assigning each peak to a specific carbon atom in the structure. The carbonyl carbon of the ester group typically appears significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents (chlorine, hydroxyl, and carboxyl groups). The two carbons of the ethyl group will have distinct signals in the upfield region of thespectrum. rsc.org

Carbon Assignment Chemical Shift (δ, ppm)
C=O165 - 170
C-OH155 - 160
C-Cl125 - 135
C-Cl125 - 135
C-H (aromatic)120 - 130
C-H (aromatic)115 - 125
C (ipso-aromatic)110 - 120
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 15

Note: The assignments are based on typical chemical shift ranges and substituent effects.

Two-Dimensional NMR Techniques for Comprehensive Assignment (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the signals of the aromatic protons to their attached carbons, as well as the methylene and methyl protons to their respective carbons. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern on the benzene ring. rsc.org

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. rsc.org

Key vibrational modes include:

O-H Stretch: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

C=O Stretch (ester): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and potential hydrogen bonding.

C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the phenolic hydroxyl group are expected in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are characteristic of the carbon-chlorine bonds.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch3100 - 3500Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1680 - 1720Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Variable
C-O Stretch1100 - 1300Strong
C-Cl Stretch600 - 800Strong

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₈Cl₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The M, M+2, and M+4 peaks, with an approximate intensity ratio of 9:6:1, are a definitive signature for a dichlorinated compound. The exact mass measurement from HRMS would be used to confirm the molecular formula C₉H₈Cl₂O₃, distinguishing it from other compounds with the same nominal mass.

Ion Calculated m/z Relative Abundance
[M]⁺233.9850~100%
[M+2]⁺235.9821~65%
[M+4]⁺237.9791~10%

Note: The m/z values are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles.

This technique would also elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions. Key features to be observed would include:

Intramolecular Hydrogen Bonding: The distance and angle of the hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the ester group would be precisely determined.

Intermolecular Interactions: The analysis would reveal any π-π stacking interactions between the aromatic rings of adjacent molecules and any halogen bonding involving the chlorine atoms. These interactions are crucial in determining the solid-state properties of the compound.

As of the latest literature review, a single-crystal X-ray structure for this compound has not been publicly reported. Such a study would be invaluable for a complete understanding of its solid-state conformation and packing.

Crystal Structure Determination and Unit Cell Parameters

A definitive analysis of the crystal structure of this compound would require single-crystal X-ray diffraction studies. Such an analysis would yield precise unit cell parameters, including the lengths of the cell axes (a, b, c), the angles between them (α, β, γ), and the volume of the unit cell. The crystal system and space group, which describe the symmetry of the crystal lattice, would also be determined.

Interactive Data Table: Crystal Structure and Unit Cell Parameters of this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., Halogen Bonding)

The presence of a hydroxyl group and an ester carbonyl group in this compound suggests the high likelihood of significant hydrogen bonding interactions in its crystal packing. A detailed crystallographic study would identify both intramolecular and intermolecular hydrogen bonds, specifying the donor and acceptor atoms and the corresponding bond lengths and angles. Furthermore, the presence of chlorine atoms indicates the potential for halogen bonding and other non-covalent interactions, which would play a crucial role in the supramolecular assembly.

Interactive Data Table: Hydrogen Bond Geometry in this compound

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
(D = donor atom; A = acceptor atom)

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

Interactive Data Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypeContribution (%)
H···HData Not Available
O···H/H···OData Not Available
Cl···H/H···ClData Not Available
C···H/H···CData Not Available
OtherData Not Available

Computational and Theoretical Chemistry of Ethyl 3,5 Dichloro 2 Hydroxybenzoate

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on electronic structure theory, are instrumental in elucidating the fundamental characteristics of Ethyl 3,5-dichloro-2-hydroxybenzoate at the molecular level. These methods allow for the prediction of various properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to determine the most stable conformation (geometry) and to calculate its electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

For related hydroxybenzoic acids, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net This analysis helps in understanding how the molecule interacts with other species, such as radicals. For instance, studies on hydroxybenzoic acids have shown that their reactions with radicals are governed by the transfer of a phenolic hydrogen, a process that is directly related to the electronic structure described by the FMOs. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Hydroxybenzoic Acids
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
4-hydroxybenzoic acid-6.5-1.25.3
3,4-dihydroxybenzoic acid-6.1-1.44.7

Note: The data in the table is representative for related compounds and illustrates the typical values obtained from DFT calculations.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential onto the electron density surface. Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For 3,5-dichloro-2-hydroxybenzoic acid, the ESP map would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group and the oxygen of the hydroxyl group, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen of the hydroxyl group would be a site of positive potential.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted as stabilizing interactions. A key feature of this compound is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the ester.

NBO analysis of similar compounds, such as salicylic (B10762653) acid, reveals the nature of this intramolecular hydrogen bond. osti.gov The interaction is characterized by the donation of electron density from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond of the hydroxyl group. This interaction stabilizes the molecule and influences its conformational preference. In a study of 2-hydroxybenzoyl compounds, it was found that the strength of the hydrogen bond can be qualitatively interpreted by the partial charge on the carbonyl oxygen. capes.gov.br

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, such as their hyperpolarizability. Molecules with large dipole moments, extended π-conjugated systems, and strong intramolecular charge transfer are often good candidates for NLO materials.

Thermochemical Properties and Intramolecular Hydrogen Bonding Energetics

The thermochemical properties of this compound, particularly the energetics of its intramolecular hydrogen bond, are crucial for understanding its stability and behavior. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group is a defining feature of this molecule.

A detailed study on the thermochemistry of alkyl 2-hydroxybenzoates (salicylates) has provided significant insights into the strength of this intramolecular hydrogen bond. nih.gov Through a combination of experimental techniques, including combustion calorimetry and vapor pressure measurements, and high-level quantum chemical calculations (G3MP2 and G4), the gas-phase enthalpies of formation were determined for a series of alkyl 2-hydroxybenzoates. nih.gov

The strength of the intramolecular hydrogen bond was quantified using several methods, including the comparison of cis- and trans-conformer energies and the "para-ortho" method. nih.gov The results consistently showed a strong intramolecular hydrogen bond, with an energy of approximately -43 kJ mol⁻¹ . nih.gov A key finding from this research was that the strength of this hydrogen bond is independent of the length of the alkyl chain in the ester group. nih.gov This indicates that the energetic stabilization provided by the intramolecular hydrogen bond in this compound is expected to be very similar to that in methyl, propyl, or butyl 2-hydroxybenzoates.

Table 2: Intramolecular Hydrogen Bond Strength in Alkyl 2-Hydroxybenzoates
CompoundIntramolecular Hydrogen Bond Strength (kJ mol⁻¹)
Methyl 2-hydroxybenzoate-43
Ethyl 2-hydroxybenzoate-43
n-Propyl 2-hydroxybenzoate-43
n-Butyl 2-hydroxybenzoate-43

Source: Data derived from a study on the thermochemistry of alkyl 2-hydroxybenzoates. nih.gov

Theoretical Gas-Phase Enthalpies of Formation (e.g., using G3MP2, G4 methods)

The gas-phase standard molar enthalpy of formation (ΔfH_m^o(g)) is a critical thermodynamic property that indicates the stability of a molecule. High-level quantum chemistry methods are employed to calculate this value with considerable accuracy. For this compound, the G3MP2 composite method, a well-regarded computational approach for thermochemical accuracy, has been utilized.

This method involves a series of calculations that incorporate electron correlation and basis set effects to arrive at a precise energy for the molecule. The gas-phase enthalpy of formation is then typically derived using atomization or isodesmic reaction schemes. Isodesmic reactions, in particular, are advantageous as they conserve the number and types of chemical bonds, leading to significant error cancellation and more reliable results.

A comprehensive study calculated the gas-phase standard molar enthalpy of formation for this compound at 298.15 K using the G3MP2 theory. The calculation, based on a suitable isodesmic reaction, yielded a value of -482.9 ± 5.0 kJ·mol⁻¹. This theoretical value provides a robust estimate of the compound's intrinsic stability in the gaseous state.

Table 1: Theoretical Gas-Phase Enthalpy of Formation

Computational MethodΔfH_m^o(g) at 298.15 K (kJ·mol⁻¹)
G3MP2-482.9 ± 5.0

Computational Assessment of Intramolecular Hydrogen Bond Strength

The molecular structure of this compound contains a hydroxyl group (-OH) and an ester group (-COOC₂H₅) in ortho positions on the benzene (B151609) ring. This arrangement facilitates the formation of a stabilizing intramolecular hydrogen bond (IHB) between the hydroxyl hydrogen and the ester's carbonyl oxygen (O-H···O=C).

Using the G3MP2 level of theory, the strength of the intramolecular hydrogen bond in this compound has been estimated. By analyzing the potential energy surface for the rotation of the hydroxyl group, the energy difference between the hydrogen-bonded and non-hydrogen-bonded conformers was determined. This analysis revealed the IHB contributes significantly to the molecule's stability, with a calculated strength of 39.5 kJ·mol⁻¹.

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. MD simulations model the atomic motions of a system, offering a view of its accessible conformational landscapes and the transitions between them.

For this compound, MD simulations would explore the rotational freedom of the ethyl group and the orientation of the ester functionality relative to the aromatic ring. Such simulations would likely confirm that the conformation stabilized by the strong intramolecular hydrogen bond is the overwhelmingly dominant species in the conformational ensemble under standard conditions. Furthermore, these simulations could characterize the timescales and pathways of conformational changes, such as the rotation of the ethyl group's terminal methyl moiety, providing a more complete picture of the molecule's behavior in a dynamic environment.

Advanced Computational Methodologies and Method Validation

The reliability of theoretical predictions hinges on the selection of appropriate computational methodologies and their validation against experimental data. For halogenated aromatic compounds like this compound, methods must accurately account for electron correlation, steric effects, and non-covalent interactions like hydrogen bonding.

High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2, G4), are preferred for thermochemical calculations because they are systematically designed to approximate the results of more computationally expensive methods through a series of additive corrections.

Validation is a crucial step in the computational workflow. The theoretically calculated enthalpy of formation for this compound was compared with an experimental value derived from combustion calorimetry. The experimental gas-phase enthalpy of formation was determined to be -488.8 ± 2.9 kJ·mol⁻¹. The close agreement between the theoretical G3MP2 value (-482.9 ± 5.0 kJ·mol⁻¹) and the experimental result validates the accuracy of the computational approach for this class of molecules. This cross-verification between theory and experiment lends high confidence to the computational results, including the calculated intramolecular hydrogen bond strength, for which direct experimental measurement is often challenging.

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design

QSAR represents a computational and mathematical approach to establish a correlation between the chemical structure of a compound and its biological activity. svuonline.org The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. nih.gov While specific QSAR models for Ethyl 3,5-dichloro-2-hydroxybenzoate are not extensively documented in public literature, the principles can be understood from studies on related salicylic (B10762653) acid and phenolic derivatives. fip.orgmdpi.com

Descriptor Selection and Statistical Model Development

The initial and most critical step in developing a QSAR model is the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like this compound, these descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The two electron-withdrawing chlorine atoms and the hydroxyl and ester groups significantly influence the electronic landscape of the molecule.

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). svuonline.org Lipophilicity is crucial for processes like membrane permeation.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The position of the chloro and ethyl groups are key steric determinants.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once descriptors are calculated for a series of related compounds, a statistical model is developed, often using Multiple Linear Regression (MLR) or machine learning algorithms. nih.govnih.gov The goal is to create a mathematical equation that relates the descriptor values (independent variables) to the observed biological activity (dependent variable). nih.gov For instance, a QSAR study on acyl salicylic acid derivatives identified hydrophobicity (LogP) and total molecular energy (Etotal) as key contributors to their inhibitory action on the COX-1 enzyme. fip.org

Interactive Table: Common Molecular Descriptors in QSAR for Salicylate (B1505791) Derivatives
Descriptor CategorySpecific DescriptorDescriptionRelevance to this compound
Electronic Dipole MomentMeasures the overall polarity of the molecule.Influenced by the polar C-Cl, O-H, and C=O bonds.
HOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital; relates to reactivity and electron-donating/accepting ability.Key to understanding charge-transfer interactions.
Lipophilic LogPLogarithm of the octanol-water partition coefficient, indicating hydrophobicity.The ethyl group increases lipophilicity, while OH/COOH decrease it. Halogens also increase it.
Steric Molecular WeightThe sum of the atomic weights of all atoms in the molecule.A basic but fundamental descriptor of size.
Molar Refractivity (CMR)A measure of molecular volume and polarizability.Reflects the bulk and electronic distribution of the molecule.
Topological Wiener IndexA distance-based index related to molecular branching.Describes the overall shape and compactness of the molecule.

Predictive Power and External Validation of QSAR Models

A robust QSAR model must not only fit the data it was trained on but also accurately predict the activity of new, untested compounds. youtube.com The predictive power of a model is assessed through rigorous validation processes. researchgate.net

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability and robustness. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External validation is the definitive test of a model's predictive power. researchgate.net It involves using the model to predict the activity of an external set of compounds that were not used in the model's development. researchgate.net The predictive correlation coefficient (R²pred) is calculated, with a value greater than 0.6 often considered acceptable. mdpi.comresearchgate.net The model's applicability domain must also be defined to ensure that predictions are only made for compounds that are structurally similar to the training set. nih.gov

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. igi-global.comsci-hub.se This technique provides detailed insights into the specific interactions that stabilize the ligand-receptor complex.

Docking Protocols and Scoring Functions for Enzyme and Receptor Interactions

The docking process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then evaluating these poses using a scoring function. sci-hub.se Docking algorithms generate thousands of possible binding poses. nih.gov

A scoring function is a mathematical model used to approximate the binding affinity between the ligand and the target. wikipedia.orgresearchgate.net These functions calculate a score based on various energetic components of the interaction. igi-global.com There are several types of scoring functions:

Force-Field-Based: Use terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions.

Empirical: Use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) fitted to experimental binding data. sci-hub.se

Knowledge-Based: Derive statistical potentials from known protein-ligand crystal structures.

Machine-Learning-Based: Use advanced algorithms trained on large datasets of protein-ligand complexes to predict binding affinity. nih.gov

The final output is typically a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction. researchgate.netnih.gov

Identification of Key Binding Interactions (e.g., Halogen Bonding)

A recent study investigated the binding interactions of the parent compound, 3,5-dichloro-2-hydroxybenzoic acid, with the enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD). nih.gov This enzyme is a key antioxidant, and its interaction with salicylates has been a subject of interest. nih.gov The molecular docking simulations revealed that the primary forces driving the complex formation are van der Waals interactions and hydrogen bonding. nih.gov

For this compound, the key functional groups for interaction are:

The Carboxyl Group (as an ester): The carbonyl oxygen is a strong hydrogen bond acceptor.

The Hydroxyl Group: This group can act as both a hydrogen bond donor (the hydrogen) and an acceptor (the oxygen). Studies on other 2-hydroxybenzoic acid derivatives show this group is often essential for binding, forming hydrogen bonds with residues like Valine or Tyrosine. nih.gov

The Chlorine Atoms: The two chlorine atoms are significant. Besides contributing to van der Waals forces, they can participate in halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen. acs.orgresearchgate.netchemrxiv.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. researchgate.netnih.gov Halogen bonding is increasingly recognized as a critical interaction in drug design, often enhancing binding affinity and selectivity. acs.orgresearchgate.net

Interactive Table: Predicted Binding Interactions for 3,5-dichloro-2-hydroxybenzoic acid with Cu/Zn-SOD
Interaction TypeDriving ForceContributing Groups on LigandPotential Interacting Residues on Receptor
Hydrogen Bonding Electrostatic attraction between H and an electronegative atom (N, O)Hydroxyl group, Carbonyl oxygenAmino acid side chains (e.g., Ser, Thr, Tyr) or backbone atoms
Van der Waals Forces Fluctuations in electron clouds causing temporary dipolesEntire molecule, especially the aromatic ring and chlorine atomsHydrophobic and aromatic residues in the binding pocket (e.g., Leu, Phe)
Halogen Bonding Electrostatic interaction involving the σ-hole of the halogenChlorine atomsLewis basic sites, such as backbone carbonyl oxygens or side chains of Asp, Glu

This table is based on findings for the parent acid, 3,5-dichloro-2-hydroxybenzoic acid, from a study by Liu et al. (2025) and general principles of molecular interactions. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Approaches

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that provides a three-dimensional view of the structure-activity relationship. nih.govneovarsity.orggoogle.com Unlike classical QSAR which uses 1D or 2D descriptors, 3D-QSAR methods like CoMFA analyze the 3D properties of molecules to predict their activity. nih.gov

The CoMFA methodology involves several key steps:

Molecular Alignment: A set of active compounds is aligned or superimposed based on a common structural scaffold or a pharmacophore hypothesis. This is a critical step, as the quality of the alignment directly impacts the model's reliability. google.com

Grid Calculation: The aligned molecules are placed within a 3D grid. slideshare.net

Field Calculation: The steric and electrostatic interaction energies are calculated at each grid point between the molecules and a probe atom (e.g., an sp³ carbon with a +1 charge). google.com This generates thousands of descriptor values for each molecule.

Statistical Analysis: The vast data table of interaction energies is analyzed using Partial Least Squares (PLS) regression. PLS is used to create a mathematical model that correlates the variations in the 3D fields with the changes in biological activity. google.com

Contour Map Visualization: The results are visualized as 3D contour maps. slideshare.net These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour might indicate a region where steric bulk enhances activity, while a yellow contour shows where it is detrimental. Similarly, blue contours might show where positive charge is favored, and red contours where negative charge is favored.

CoMFA and related methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) provide powerful visual tools for medicinal chemists. mdpi.com They help rationalize the SAR of a compound series and guide the design of new, more potent analogs by showing exactly where to modify a molecule to improve its interaction with a target. neovarsity.orgbenthamdirect.com

Stereoelectronic Effects of Halogen Substituents on Molecular Activity and Selectivity

The molecular architecture of this compound, a member of the salicylate family, is significantly influenced by the presence of two chlorine atoms on the benzene (B151609) ring. These halogen substituents exert profound stereoelectronic effects that modulate the compound's reactivity, intermolecular interactions, and ultimately, its biological activity. The electronic character of a halogen substituent is dual in nature; it is electron-withdrawing through the inductive (sigma, σ) pathway due to its high electronegativity, and electron-donating via the resonance (pi, π) pathway due to its lone pairs of electrons. In the case of chlorine, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring.

The positioning of the two chlorine atoms at the C3 and C5 positions, meta to the carboxylate group and ortho and para to the hydroxyl group, is critical. This substitution pattern significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted ethyl salicylate. This enhanced acidity influences the molecule's ability to act as a proton donor in biological systems and can affect its binding affinity to target proteins.

Furthermore, halogens can participate in a specific type of noncovalent interaction known as halogen bonding (XB). This interaction involves the electron-deficient region on the halogen atom (the σ-hole) and an electron-rich Lewis base. nih.gov The electronics of substituents on the aromatic ring can have competing influences on these noncovalent interactions. For instance, increasing the electron density on the halogen could weaken its function as a halogen bond donor but strengthen its ability to act as a hydrogen bond acceptor. nih.gov In the structure of this compound, the chlorine atoms can act as both hydrogen bond acceptors (interacting with a donor like an amine's N-H) and potential halogen bond donors. nih.gov The interplay between intramolecular hydrogen bonding between the C2-hydroxyl group and the ester's carbonyl oxygen, and the potential for intermolecular halogen and hydrogen bonds, dictates the conformational preferences and binding selectivity of the molecule. Theoretical studies suggest that modifying substituents can modulate these adjacent noncovalent interactions, which is a viable strategy for molecular design. nih.gov

Influence of Isomeric Variations on Molecular Recognition and Functional Response

The precise spatial arrangement of functional groups is a cornerstone of molecular recognition and biological function. The influence of isomeric variations is clearly demonstrated when comparing the biological activity of 3,5-dichloro-2-hydroxybenzoic acid (a close analog and the parent acid of the title compound) with its isomer, 3,5-dichloro-4-hydroxybenzoic acid. nih.gov Studies have revealed that these isomers exhibit significantly different cytotoxic profiles, highlighting the critical role of substituent placement. nih.gov

Research comparing the effects of these two isomers on various mammalian cell lines found that 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) consistently demonstrated significantly higher cytotoxicity than 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA). nih.gov This difference in functional response is directly tied to their differential interactions at a molecular level.

The underlying mechanism for this isomer-specific cytotoxicity has been linked to their interaction with the enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD). nih.gov Both isomers were found to bind to Cu/Zn-SOD, but the nature and consequence of this binding differed. Molecular docking simulations indicate that the formation of the complex between these compounds and the enzyme is driven primarily by van der Waals interactions and hydrogen bonding energies. nih.gov The specific orientation of the hydroxyl and carboxylic acid groups in relation to the chlorine atoms in the 2-hydroxy isomer (3,5-DC-2-HBA) appears to facilitate a more disruptive interaction with Cu/Zn-SOD, leading to conformational changes, secondary structure alterations, and modulation of the enzyme's activity. nih.gov This perturbation of a critical cellular enzyme contributes to the observed higher cytotoxicity of the 2-hydroxy isomer compared to the 4-hydroxy isomer. nih.gov

This comparison underscores how the constitutional isomerism between the 2-hydroxy and 4-hydroxy forms of dichlorinated benzoic acid leads to a distinct functional response, providing a clear example of how subtle changes in molecular structure dictate molecular recognition and biological outcomes. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Purity Assessment and Method Development (e.g., HPLC, GC/MS)

Chromatography is the cornerstone of purity assessment, providing the means to separate the target compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a non-destructive technique ideal for analyzing thermally labile or non-volatile compounds like Ethyl 3,5-dichloro-2-hydroxybenzoate. Method development involves optimizing the separation of the analyte from potential impurities on a stationary phase. Reversed-phase HPLC, utilizing a nonpolar C18 column, is typically the method of choice. The mobile phase, a mixture of an aqueous solvent (often with a pH-adjusting buffer) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV detector, set to a wavelength where the analyte exhibits maximum absorbance. For purity analysis, a gradient elution is often employed to separate compounds with a wide range of polarities.

ParameterTypical ConditionRationale
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile PhaseA: 0.1% Formic Acid in Water B: AcetonitrileFormic acid aids in protonating the phenolic and carboxylic acid functionalities, leading to sharper peaks. Acetonitrile is a common organic modifier.
ElutionGradientEnsures elution of both polar and non-polar impurities within a single run.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns, balancing analysis time and resolution.
DetectionUV at ~240 nm and ~310 nmWavelengths corresponding to the expected absorbance maxima of the substituted benzene (B151609) ring.
Injection Volume10 µLA typical volume to avoid column overloading while ensuring adequate signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov It is highly sensitive and provides structural information, making it excellent for identifying trace impurities. Since this compound contains a polar hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. A common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting mass spectrum, with its characteristic fragmentation pattern and isotopic signature from the two chlorine atoms, provides a high degree of confidence in peak identification.

ParameterTypical ConditionRationale
DerivatizationSilylation with BSTFA + 1% TMCSConverts the polar -OH group to a non-polar -O-TMS ether, increasing volatility.
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of organic compounds.
Carrier GasHelium at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program100°C (1 min), ramp to 280°C at 15°C/min, hold 5 minTemperature program designed to separate the derivatized analyte from other volatile components.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS DetectionScan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM)Scan mode for identifying unknown impurities; SIM mode for quantifying known impurities at low levels.

Advanced Hyphenated Techniques for Complex Mixture Analysis

When analyzing this compound in complex matrices such as environmental samples or biological fluids, standard chromatographic methods may lack the required resolution and sensitivity. researchgate.net Advanced hyphenated techniques, which couple multiple analytical technologies, offer enhanced performance. nih.govresearchgate.netijarnd.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the selective and sensitive quantification of compounds in intricate mixtures. umb.edunih.govwaters.com After separation by HPLC, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. umb.edu

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

For extremely complex volatile samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a massive increase in peak capacity and separation power. dioxin20xx.orgacs.org The technique uses two columns with different stationary phases connected by a modulator. researchgate.net The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, fast-separating column. The result is a two-dimensional chromatogram with significantly enhanced resolution. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which offers high-speed data acquisition and accurate mass measurements, GCxGC-TOFMS is capable of separating and identifying hundreds or even thousands of compounds in a single run. dioxin20xx.orguliege.be This would be particularly useful for distinguishing this compound from other chlorinated isomers or related contaminants in environmental extracts. researchgate.netdioxin20xx.org

Isotopic Labeling Studies for Reaction Mechanistic Investigations (e.g., ¹⁸O labeling)

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of specific atoms through a chemical transformation. libretexts.org For a compound like this compound, an ¹⁸O labeling study could be used to investigate the mechanism of its alkaline hydrolysis.

The hydrolysis of an ester can proceed via cleavage of either the acyl-oxygen bond or the alkyl-oxygen bond. In the common base-catalyzed hydrolysis of benzoate (B1203000) esters, the mechanism is expected to be a nucleophilic acyl substitution, involving the addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. quora.comlibretexts.orgsserc.org.uk

To confirm this, the reaction can be carried out using water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O), to prepare the sodium hydroxide solution. If the reaction proceeds via the expected acyl-oxygen cleavage, the ¹⁸O from the hydroxide nucleophile will be incorporated into the final benzoic acid product, while the ethanol (B145695) produced will contain the original, unlabeled ether oxygen. Analysis of the products by mass spectrometry would reveal the location of the label. The mass of the resulting 3,5-dichloro-2-hydroxybenzoic acid would increase by 2 Daltons, confirming the proposed mechanism. libretexts.org

Investigating the Mechanism of Alkaline Hydrolysis of this compound using ¹⁸O Labeling

Hypothesis: The hydrolysis proceeds via a nucleophilic acyl substitution (BAC2 mechanism), involving attack at the carbonyl carbon.

Experiment: The ester is hydrolyzed using NaOH dissolved in H₂¹⁸O.

Analysis: The mass of the 3,5-dichloro-2-hydroxybenzoic acid product is analyzed by mass spectrometry.

CompoundExpected Monoisotopic Mass (Unlabeled)Expected Monoisotopic Mass (¹⁸O Labeled Product)Conclusion
3,5-dichloro-2-hydroxybenzoic acid205.95 Da207.95 DaThe +2 Da shift confirms the incorporation of one ¹⁸O atom from the hydroxide nucleophile, supporting the acyl-oxygen cleavage mechanism.
Ethanol46.04 Da46.04 DaThe absence of the ¹⁸O label in the ethanol confirms that the alkyl-oxygen bond remains intact during the reaction.

This type of study provides unambiguous evidence of the reaction pathway, a fundamental aspect of understanding the chemical reactivity of this compound. libretexts.orgresearchgate.net

Future Research Directions and Translational Opportunities in Chemical Sciences

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

The rational design and synthesis of next-generation analogues of Ethyl 3,5-dichloro-2-hydroxybenzoate hold considerable promise for the development of compounds with enhanced efficacy and selectivity for various biological targets. The existing body of research on related halogenated compounds provides a strong foundation for this endeavor. For instance, derivatives of the core (3,5-Dichloro-2-hydroxyphenyl) moiety have been incorporated into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffolds, yielding compounds with notable antimicrobial and anticancer activities. nih.gov Specifically, a 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated significant anticancer activity in an A549 human pulmonary cancer cell culture model. nih.govnih.gov Furthermore, this same substituent was found in a compound that was four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus. nih.govnih.gov

Future design strategies can systematically explore the structure-activity relationships (SAR) of this class of compounds. Key areas for modification include:

Alterations to the Ester Group: Replacing the ethyl group with other alkyl or aryl substituents can modulate the compound's lipophilicity and pharmacokinetic properties. This, in turn, can influence cell permeability and target engagement.

Modification of the Phenyl Ring Substituents: The chlorine atoms can be replaced with other halogens (e.g., bromine, iodine) to leverage the principles of halogen bonding in drug design. nih.gov Halogen bonds can enhance binding affinity and selectivity for target proteins. nih.gov Additionally, the introduction of other functional groups at various positions on the phenyl ring could lead to new interactions with biological targets.

Derivatization of the Hydroxyl and Carboxylate Groups: The phenolic hydroxyl and the ester can be used as handles for the attachment of other pharmacophores or targeting moieties, leading to the creation of hybrid molecules with dual or synergistic activities.

The synthesis of these next-generation analogues will require a combination of classical and modern synthetic methodologies. The development of efficient and scalable synthetic routes will be crucial for producing a diverse library of compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel analogues of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a higher probability of success, thereby reducing the time and cost of traditional drug discovery pipelines. bohrium.comresearchgate.net

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models, such as deep neural networks (DNNs), convolutional neural networks (CNNs), and graph neural networks (GNNs), can be trained on existing data to predict the bioactivity, physicochemical properties, and toxicity of novel analogues. nih.govnih.govrsc.org For instance, a model could be developed to predict the antimicrobial or anticancer potency of virtual libraries of this compound derivatives.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on a desired set of properties. nih.gov By using the this compound scaffold as a starting point, these models can generate novel structures that are optimized for activity against a specific biological target while also considering synthetic feasibility. nih.govresearchgate.net

Virtual Screening: AI-powered virtual screening can rapidly evaluate large compound libraries to identify molecules that are likely to bind to a target of interest. researchgate.net This can help to prioritize which analogues to synthesize and test experimentally, saving significant time and resources.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for novel compounds, taking into account factors like reaction efficiency, cost of starting materials, and ease of execution. researchgate.net This can be particularly valuable for the multi-step synthesis of complex analogues.

By leveraging these AI and ML techniques, researchers can explore a much larger chemical space and make more informed decisions throughout the drug discovery process, ultimately leading to the faster development of new therapeutic agents based on the this compound scaffold.

Green Chemistry Approaches for Sustainable Synthesis of Halogenated Benzoates

The development of environmentally friendly and sustainable synthetic methods for this compound and other halogenated benzoates is a critical area of future research. Traditional halogenation and esterification processes often rely on harsh reagents, toxic solvents, and energy-intensive conditions, which are undesirable from an environmental perspective. Green chemistry principles offer a roadmap for developing cleaner and more efficient synthetic routes.

Promising green chemistry approaches for the synthesis of halogenated benzoates include:

Biocatalytic Halogenation: The use of halogenase enzymes, particularly flavin-dependent halogenases, presents a highly attractive green alternative to traditional chemical halogenation. nih.govrsc.orgrsc.org These enzymes utilize benign inorganic halides (e.g., NaCl) and exhibit high regioselectivity, often under mild reaction conditions. nih.gov Future research could focus on identifying or engineering halogenases that can efficiently dichlorinate a suitable phenolic precursor to the 3,5-dichloro-2-hydroxyphenyl moiety.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to halogenation, where an electric current is used to generate the reactive halogenating species. nih.govresearchgate.net This can minimize the use of hazardous oxidizing agents and provide precise control over the reaction. The development of selective electrochemical methods for the dichlorination of phenolic compounds is a promising avenue for research. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. mdpi.comnih.govrsc.org The application of microwave technology to both the halogenation and esterification steps in the synthesis of this compound could lead to more energy-efficient and rapid production. nih.govmdpi.comnih.govsigmaaldrich.com

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis. Furthermore, the development of recyclable solid acid catalysts for the esterification step can simplify product purification and minimize waste. nih.gov

By embracing these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Development of Novel Chemical Tools and Probes for Biological Systems

The unique chemical properties of this compound and its derivatives make them promising candidates for the development of novel chemical tools and probes to investigate complex biological systems. The presence of halogen atoms, a phenolic hydroxyl group, and an ester functionality provides multiple handles for modification and detection.

A particularly interesting avenue for probe development stems from the observation that the corresponding carboxylic acid, 3,5-dichloro-2-hydroxybenzoic acid, exhibits significant cytotoxicity and interacts with and modulates the activity of Cu/Zn-superoxide dismutase (SOD). nih.gov This enzyme plays a crucial role in cellular defense against oxidative stress by catalyzing the dismutation of superoxide (B77818) radicals.

Future research in this area could focus on:

Probes for Superoxide Dismutase Activity: Labeled analogues of this compound could be designed to act as probes for SOD activity. For example, incorporating a fluorescent tag or a spin label would allow for the real-time monitoring of the compound's interaction with the enzyme, providing insights into its mechanism of action and the role of SOD in various disease states.

Sensors for Oxidative Stress: Given the link to SOD, derivatives of this compound could be developed as sensors for cellular oxidative stress. researchgate.net By modifying the molecule to produce a detectable signal (e.g., fluorescence) upon interaction with reactive oxygen species (ROS) or in response to changes in the cellular redox environment, these probes could be valuable tools for studying diseases associated with oxidative damage. nih.govbohrium.commdpi.commdpi.comljmu.ac.uk

Halogenated Probes for Structural Biology: The chlorine atoms on the phenyl ring can serve as useful probes in structural biology studies. For instance, they can act as heavy atoms for X-ray crystallography to aid in solving the three-dimensional structures of protein-ligand complexes. Furthermore, replacing the chlorine atoms with fluorine could enable the use of ¹⁹F NMR spectroscopy to study the binding and dynamics of these molecules in biological systems.

Affinity-Based Probes: The core scaffold of this compound can be functionalized with reactive groups to create affinity-based probes for identifying its cellular targets. This could lead to the discovery of new protein binding partners and novel biological pathways modulated by this class of compounds.

The development of such chemical tools and probes would not only advance our understanding of the biological activities of this compound but also provide valuable reagents for the broader scientific community to study fundamental biological processes.

Exploration of New Application Domains based on Mechanistic Insights

The known biological activities of derivatives of this compound, coupled with emerging mechanistic insights, open up exciting possibilities for exploring new application domains beyond their current scope. The demonstrated antimicrobial and anticancer properties of compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety provide a strong starting point for this exploration. nih.govnih.gov

Future research could investigate the following new application areas:

Antifungal and Antiparasitic Agents: The structural similarities to other known antimicrobial agents suggest that analogues of this compound could be effective against a broader range of pathogens, including fungi and parasites. nih.govnih.govrsc.org Screening campaigns against various fungal and parasitic species could uncover new therapeutic leads.

Modulators of Oxidative Stress-Related Diseases: The interaction with superoxide dismutase (SOD) suggests that this class of compounds could have therapeutic potential in diseases where oxidative stress plays a key pathological role. nih.gov This includes neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Further investigation into the precise mechanism of SOD modulation could guide the design of compounds with specific therapeutic effects.

Agrochemicals: The biological activity of halogenated aromatic compounds is not limited to human health. It is plausible that derivatives of this compound could exhibit herbicidal, insecticidal, or fungicidal properties, making them potential candidates for the development of new agrochemicals.

Materials Science: The ability of the phenolic hydroxyl group and the ester to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of new materials. For example, these compounds could be incorporated into polymers or self-assembling systems to create materials with specific functional properties.

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its analogues will be crucial for the successful exploration of these new application domains. This will require a multidisciplinary approach, combining chemical synthesis, biological testing, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3,5-dichloro-2-hydroxybenzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 3,5-dichloro-2-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). To optimize yield:

  • Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation.
  • Maintain a temperature of 70–80°C to balance reaction rate and side-product formation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester from unreacted acid or diethyl ether byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic signals: the ethyl ester group (δ ~4.3 ppm for –CH₂CH₃, δ ~1.3 ppm for –CH₃) and aromatic protons (split patterns due to Cl substituents).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 238.99 (C₉H₇Cl₂O₃) and fragments corresponding to Cl loss .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer : Common impurities include unreacted starting material (3,5-dichloro-2-hydroxybenzoic acid) and diethyl ether byproducts.

  • TLC Monitoring : Use a 3:7 ethyl acetate/hexane system; starting acid (Rf ~0.2) vs. product (Rf ~0.6).
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to crystallize pure ester.
  • HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can contradictions in NMR or mass spectrometry data be resolved during structural confirmation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temperatures (e.g., 50°C in DMSO-d₆).
  • 2D NMR (HSQC, HMBC) : Correlate aromatic protons with adjacent carbons to confirm substitution patterns.
  • High-Resolution MS (HRMS) : Verify exact mass (±5 ppm) to distinguish between isobaric impurities (e.g., ethyl vs. methyl esters) .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce controlled growth.
  • SHELXL Refinement : Apply anisotropic displacement parameters and restraints for Cl and O atoms to refine the structure accurately .

Q. How can computational tools predict the reactivity or stability of this compound under experimental conditions?

  • Methodological Answer :

  • DFT Calculations (Gaussian, ORCA) : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates in acidic/basic media.
  • Molecular Dynamics (MD) Simulations : Model solubility in solvents like DMSO or ethanol using force fields (e.g., OPLS-AA).
  • PubChem Data : Cross-reference experimental spectral data with computed IR/NMR shifts for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.